3-(ethanesulfonyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

kinase inhibition pyrazole-benzamide SAR cancer cell proliferation

Securing this specific meta-ethanesulfonyl pyrazole-benzamide is essential for SAR fidelity; generic replacement is unsound. This C₁₉H₁₉N₃O₃S scaffold uniquely enables interrogation of electron-withdrawing effects and H-bond acceptor occupancy in kinase selectivity pockets, CDK2 inhibition programs, and SDH binding site studies. As a fully synthetic, authenticated analytical reference standard and screening library component, it ensures non-overlapping biological readouts and method validation. Immediate procurement avoids program delays.

Molecular Formula C19H19N3O3S
Molecular Weight 369.44
CAS No. 1206995-78-9
Cat. No. B2826140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(ethanesulfonyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide
CAS1206995-78-9
Molecular FormulaC19H19N3O3S
Molecular Weight369.44
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC(=NN2C3=CC=CC=C3)C
InChIInChI=1S/C19H19N3O3S/c1-3-26(24,25)17-11-7-8-15(13-17)19(23)20-18-12-14(2)21-22(18)16-9-5-4-6-10-16/h4-13H,3H2,1-2H3,(H,20,23)
InChIKeyXHBPEUKJGOGJMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Ethanesulfonyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide (CAS 1206995-78-9): Structural Identity and Research-Grade Sourcing


3-(Ethanesulfonyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide (CAS 1206995-78-9, molecular formula C₁₉H₁₉N₃O₃S, MW 369.44 g/mol) is a fully synthetic small molecule belonging to the pyrazole-5-yl-benzamide class. Its structure features an ethanesulfonyl (-SO₂C₂H₅) electron-withdrawing substituent at the meta position of the benzamide phenyl ring, coupled to a 3-methyl-1-phenyl-1H-pyrazol-5-yl amine scaffold via an amide linkage. This compound falls within structural space broadly claimed in patents covering pyrazole-amides and -sulfonamides as voltage-gated sodium channel modulators [1] and anilinopyrazole derivatives as cyclin-dependent kinase 2 (CDK2) inhibitors [2]. As a research chemical available from multiple specialist suppliers, it is primarily positioned as a building block, screening library component, or reference standard for analytical method development rather than as a clinically validated drug candidate.

Why 3-(Ethanesulfonyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide Cannot Be Replaced with a Generic Pyrazole-Benzamide


Generic substitution among pyrazole-benzamide analogs is chemically unsound because the ethanesulfonyl group at the meta position of the benzamide ring introduces distinct electronic, steric, and metabolic liabilities compared to unsubstituted, methoxy-substituted, cyano-substituted, or para-substituted congeners. In kinase-targeting chemotypes such as pyrazolophenyl-benzenesulfonamides, the presence and regio-position of the sulfonyl moiety have been shown to critically modulate protein kinase binding affinity and selectivity [1]. Similarly, in the pyrazol-5-yl-benzamide fungicide series, minor substituent changes on the benzamide ring shift EC₅₀ values by orders of magnitude and can invert target preference between succinate dehydrogenase (SDH) and alternative pathways [2]. Consequently, a scientific or industrial user who substitutes the target compound with an analog lacking the 3-ethanesulfonyl motif risks obtaining non-overlapping biological readouts, invalid structure-activity relationship (SAR) interpretations, or method validation failures when the compound is used as a chromatographic reference standard.

3-(Ethanesulfonyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide: Quantitative Comparator Evidence Guide for Scientific Procurement


Meta-Ethanesulfonyl Substituent Confers Differentiated Kinase-Inhibitory Potential Relative to Unsubstituted and Methoxy Congeners

The target compound contains a meta-ethanesulfonyl substituent, whereas common commercial analogs (e.g., N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide, 4-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide) carry hydrogen or electron-donating groups at the corresponding position. In the pyrazolophenyl-benzenesulfonamide chemotype, sulfonyl-bearing analogs have been profiled against a panel of protein kinases; the sulfonyl group's electron-withdrawing character and H-bond acceptor capacity contribute to differential binding modes versus non-sulfonyl analogs [1]. While the precise IC₅₀ of the target compound against any specific kinase has not been disclosed in the public domain as of this writing, the patent literature explicitly teaches that meta-sulfonyl substitution on the benzamide ring is a preferred embodiment for achieving kinase inhibition [1], implying that the target compound is structurally pre-validated for kinase screening campaigns where unsubstituted or methoxy-substituted analogs are not.

kinase inhibition pyrazole-benzamide SAR cancer cell proliferation

Ethanesulfonyl Group Distinguishes the Target Compound from Arylsulfonamide (SO₂NH₂) Analogs Such as Sulfazamet

The target compound carries an ethanesulfonyl (-SO₂C₂H₅) group, which differs fundamentally from the primary sulfonamide (-SO₂NH₂) moiety present in Sulfazamet (4-amino-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide). The ethanesulfonyl group is non-ionizable at physiological pH, lacks hydrogen-bond donor capacity, and is less susceptible to N-dealkylation or N-glucuronidation metabolic pathways that commonly limit the pharmacokinetic performance of primary sulfonamides [1]. This physicochemical distinction may translate into different membrane permeability, plasma protein binding, and metabolic clearance profiles, making the target compound a more suitable choice for cellular permeability assays and in vitro ADME studies where sulfonamide-related metabolic instability is a confounding factor.

sulfonamide vs. sulfone physicochemical differentiation metabolic stability

Pyrazol-5-yl-Benzamide Scaffold Validated as a Fungicidal Pharmacophore, Supporting Agrochemical Screening Utility

A 2024 study by Ma et al. demonstrated that N-(pyrazol-5-yl)benzamide derivatives bearing diverse substituents on the benzamide ring exhibit potent in vitro and in vivo antifungal activity against Sclerotinia sclerotiorum, Valsa mali, and Botrytis cinerea, with the most active compound (5IIIh) achieving EC₅₀ = 0.37 mg/L against S. sclerotiorum, comparable to the commercial fungicide fluxapyroxad (EC₅₀ = 0.27 mg/L) [1]. Although the target compound was not among the specific derivatives tested, the study establishes that substituent identity and position on the benzamide ring are key determinants of antifungal potency and target engagement at succinate dehydrogenase (SDH). The ethanesulfonyl group of the target compound introduces steric bulk and electronic character absent from the substituents explored by Ma et al., representing an opportunity to expand the SAR landscape of this fungicidal chemotype.

succinate dehydrogenase inhibitor fungicide discovery pyrazol-5-yl-benzamide

Anilinopyrazole CDK2 Inhibitor Patent Class Explicitly Covers the Target Compound's Core Scaffold

US Patent Application US20060142284A1 claims anilinopyrazole derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2), a validated oncology target [1]. The generic Markush structure encompasses compounds wherein a pyrazol-5-yl-amine scaffold is coupled to a substituted benzamide, with the benzamide ring optionally substituted by sulfonyl-containing groups. While the specific IC₅₀ of 3-(ethanesulfonyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide against CDK2 is not publicly reported, its structure falls within the scope of the patent's preferred embodiments, indicating that the compound was rationally designed within a CDK2-targeting program. In contrast, simpler analogs such as N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide lack the sulfonyl substitution taught as advantageous for CDK2 binding. Published pyrazole-based CDK2 inhibitors have achieved IC₅₀ values ranging from sub-micromolar to low nanomolar [2], establishing a quantitative class benchmark.

CDK2 inhibitor oncology target anilinopyrazole

Optimal Scientific and Industrial Application Scenarios for 3-(Ethanesulfonyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide


Kinase Inhibitor Screening Library Enrichment with a Meta-Sulfonyl Probe

The compound is optimally deployed as a structurally differentiated member of a kinase-focused screening library, where its meta-ethanesulfonyl substituent provides an electron-withdrawing, H-bond-accepting pharmacophoric element absent from hydrogen-, methoxy-, or halo-substituted library members. The compound's inclusion allows screening teams to interrogate whether sulfonyl occupancy of a kinase selectivity pocket correlates with potency shifts, guided by the SAR framework established in pyrazolophenyl-benzenesulfonamide kinase inhibitor patents [1].

Agrochemical SDH Inhibitor Lead Generation Based on the Pyrazol-5-yl-Benzamide Chemotype

Building on the validated fungicidal activity of N-(pyrazol-5-yl)benzamide derivatives against Sclerotinia sclerotiorum, Valsa mali, and Botrytis cinerea [1], the target compound can serve as a starting point for synthesizing a focused library where the ethanesulfonyl group is varied to explore SDH binding site tolerance for sulfone substituents. This approach mirrors the scaffold-hopping and substituent-shuffling strategies successfully employed to identify compounds with EC₅₀ values below 1 mg/L.

CDK2 Inhibitor Medicinal Chemistry: Sulfonyl-Substituted Anilinopyrazole Lead Optimization

As the compound's core scaffold is explicitly claimed in CDK2 inhibitor patent filings [1], it is best utilized in a medicinal chemistry program aimed at optimizing CDK2 inhibitory potency and selectivity. The ethanesulfonyl group can be systematically modified (e.g., to sulfonamide, sulfoxide, or larger alkylsulfonyl variants) while monitoring CDK2 IC₅₀ shifts against a baseline established by published pyrazole CDK2 inhibitors showing sub-micromolar to low nanomolar activity [2].

Chromatographic Reference Standard for Impurity Profiling in Pyrazole-Benzamide Synthesis

Given its well-defined molecular weight (369.44 g/mol), distinct HPLC retention characteristics conferred by the ethanesulfonyl group, and availability as an authenticated research chemical, the target compound is suitable as a system suitability standard or impurity marker in reversed-phase HPLC and LC-MS methods developed for the quality control of pyrazole-benzamide synthetic intermediates and final products.

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